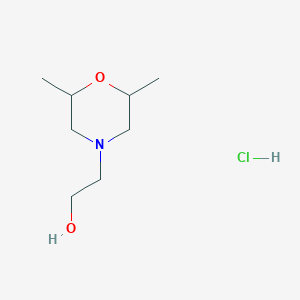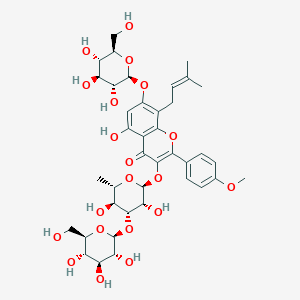
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1260656-90-3 . It has a molecular weight of 195.69 and its IUPAC name is 2-(2,6-dimethyl-4-morpholinyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is 1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Material Science
- Cadmium(II) Schiff Base Complexes : Research has shown the utility of morpholino derivatives in synthesizing cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. These complexes have implications for materials science, offering a bridge between inorganic chemistry and corrosion engineering (Das et al., 2017).
- Mannich Bases Synthesis : The compound has been involved in the synthesis of various Mannich bases, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with diverse chemical properties (Sun, 1962).
Pharmacological Research
- Neurokinin-1 Receptor Antagonist : It's been utilized in the development of water-soluble neurokinin-1 receptor antagonists, indicating potential applications in treating emesis and depression due to its high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).
- Electrochemical Fluorination : The derivative has been subjected to electrochemical fluorination, showcasing the chemical's versatility in modifying morpholine rings, which could have implications for synthesizing fluorinated pharmaceuticals (Takashi et al., 1998).
Chemical and Molecular Studies
- Molecular Structure Analysis : Detailed theoretical studies on morpholine derivatives have been conducted to understand their molecular structure, vibrational analysis, and thermodynamic properties, contributing to the broader knowledge of chemical compound behaviors (Medetalibeyoğlu et al., 2019).
- Mannich Reaction Applications : The compound's derivatives have been explored for their potential enzyme inhibitory properties, demonstrating the compound's utility in biochemical research and potential therapeutic applications (Boy et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGUJSKYSOJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)











![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)